(2S)-1-methoxypropan-2-amine hydrochloride

Biocatalysis Asymmetric Synthesis Enantioselectivity

Asymmetric synthesis requires high stereochemical fidelity; racemic or wrong-enantiomer intermediates directly reduce biological efficacy. This (S)-configured chiral amine hydrochloride salt delivers reliable performance. - **Chiral Purity:** >99% ee biocatalytic grade (97% conversion in 7h) - **Application:** Direct precursor for (S)-chloroacetamide herbicides, MC4 receptor antagonists, p38 MAPK inhibitors - **Handling:** HCl salt form offers superior stability vs. free base; ambient shipping - **Supply:** Verified stock for R&D to pilot scale

Molecular Formula C4H12ClNO
Molecular Weight 125.60
CAS No. 1162054-86-5
Cat. No. B3086700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-methoxypropan-2-amine hydrochloride
CAS1162054-86-5
Molecular FormulaC4H12ClNO
Molecular Weight125.60
Structural Identifiers
SMILESCC(COC)N.Cl
InChIInChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
InChIKeyRVDUOVVHQKMQLM-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-Methoxypropan-2-amine Hydrochloride: Chiral Building Block


(2S)-1-Methoxypropan-2-amine hydrochloride is a chiral amine derivative with a defined (S)-configuration at the stereogenic center [1]. The hydrochloride salt form offers improved stability and handling properties compared to the free base [2]. This compound serves as a key intermediate in asymmetric synthesis, particularly in the production of chloroacetamide herbicides and as a precursor for biologically active molecules requiring high stereochemical fidelity .

(2S)-1-Methoxypropan-2-amine HCl: Why Enantiopurity Matters


The (S)-enantiomer of 1-methoxypropan-2-amine is not functionally equivalent to its (R)-counterpart or the racemic mixture in applications demanding high stereochemical purity. The herbicidal activity of key chloroacetamide products resides predominantly in the (S)-enantiomeric form, meaning that substitution with the (R)-enantiomer or racemate would significantly compromise biological efficacy [1]. Furthermore, the hydrochloride salt form provides enhanced stability and ease of handling, making it the preferred form for reliable experimental and industrial processes compared to the free base [2].

(2S)-1-Methoxypropan-2-amine HCl: Performance Evidence


Enantiomeric Excess: Biocatalysis Advantage

A biocatalytic transamination process using an engineered enzyme system achieves >99% enantiomeric excess (ee) for (S)-1-methoxypropan-2-amine, compared to an ee of around 70% achieved via heterogeneous catalytic reductive transamination using Pd/C and a chiral auxiliary [1][2].

Biocatalysis Asymmetric Synthesis Enantioselectivity

Biocatalytic Conversion Efficiency

The optimized biocatalytic transamination process achieves a 97% conversion of methoxyacetone to (S)-1-methoxypropan-2-amine in a single batch reaction, demonstrating high process efficiency [1].

Biocatalysis Process Chemistry Green Chemistry

MsmeAmDH Amine Dehydrogenase Enantioselectivity

The wild-type amine dehydrogenase MsmeAmDH exhibits high enantioselectivity for (S)-1-methoxypropan-2-amine (98.1% ee) without protein engineering, outperforming its selectivity for other short-chain amines like (S)-butan-2-amine (93.6% ee) [1].

Enzyme Engineering Chiral Amine Synthesis Biocatalysis

Salt Form vs. Free Base Stability

The hydrochloride salt of (2S)-1-methoxypropan-2-amine offers improved stability and ease of handling compared to the free base form, which is sensitive to air and requires storage under inert gas [1].

Formulation Science Chemical Stability Process Chemistry

(2S)-1-Methoxypropan-2-amine HCl: Key Applications


(S)-Metolachlor & Dimethenamid Synthesis

The biocatalytic process delivering >99% ee (S)-MOIPA with 97% conversion in 7 hours meets the economic and purity targets required for agrochemical manufacturing of these chloroacetamide herbicides, where the (S)-enantiomer is the active principle [1].

L-Alaninol ((S)-2-Amino-1-propanol) Synthesis

(2S)-1-Methoxypropan-2-amine hydrochloride serves as a direct precursor for the synthesis of (S)-2-amino-1-propanol, a valuable chiral building block, via a patented demethylation process [2].

MC4 Antagonists & p38 MAPK Inhibitors Synthesis

The high stereochemical purity of (2S)-1-methoxypropan-2-amine enables its use as a key intermediate in the construction of piperazinebenzylamine-based human MC4 receptor antagonists and imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors, where stereochemistry is critical for target binding .

Biocatalytic Platform for Short-Chain Chiral Amines

The high enantioselectivity (98.1% ee) exhibited by MsmeAmDH for (S)-MOIPA makes it an ideal model substrate for developing and optimizing amine dehydrogenase-based biocatalytic platforms for other challenging short-chain chiral amines [3].

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